molecular formula C18H25FN2O2 B13336430 tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B13336430
M. Wt: 320.4 g/mol
InChI Key: AGJGJDBVPUZMJJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound is characterized by a spiro[3.4]octane core, which is a bicyclic structure where two rings are connected through a single atom. The presence of tert-butyl, benzyl, and fluoro substituents further enhances its chemical properties and potential reactivity.

Preparation Methods

The synthesis of tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.

    Benzylation and fluorination: These steps can be carried out using benzyl bromide and a fluorinating agent, respectively.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate:

    tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate: This compound lacks the fluoro substituent, which may influence its chemical properties and biological activity.

    tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate: This compound has a different substitution pattern, which may result in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which can enhance its potential for various applications.

Properties

Molecular Formula

C18H25FN2O2

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 7-benzyl-5-fluoro-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C18H25FN2O2/c1-17(2,3)23-16(22)21-12-18(13-21)11-20(10-15(18)19)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3

InChI Key

AGJGJDBVPUZMJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2F)CC3=CC=CC=C3

Origin of Product

United States

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